molecular formula C5H3KO3 B8814412 Potassium furan-2-carboxylate

Potassium furan-2-carboxylate

Cat. No.: B8814412
M. Wt: 150.17 g/mol
InChI Key: LWYJTCLDMYROHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium furan-2-carboxylate (CAS 20842-02-8) is the potassium salt of furan-2-carboxylic acid (furoic acid). This compound serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry, particularly for the preparation of various ester derivatives. Its primary research value lies in its role as a stable, readily available precursor for nucleophilic substitution reactions. In a notable one-pot synthetic methodology, this compound is generated in situ from furfural—a platform chemical derived from biomass—and subsequently reacted with alkyl halides, such as 7-bromo-1-heptene, in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and potassium carbonate to produce alkyl furan-2-carboxylate esters . These ester compounds are valuable targets in green chemistry for the development of bio-based polymers, flavorants, and fragrances . Furthermore, the furan-2-carboxylate scaffold is a privileged structure in drug discovery. It forms the core of bioactive molecules investigated for various therapeutic applications. Research has identified derivatives of furan-2-carboxylic acid as promising candidates for the amelioration of Type 2 Diabetes Mellitus (T2DM), where they exhibit a unique mechanism of action by suppressing hepatic gluconeogenesis . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic ingredient. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3KO3

Molecular Weight

150.17 g/mol

IUPAC Name

potassium;furan-2-carboxylate

InChI

InChI=1S/C5H4O3.K/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1

InChI Key

LWYJTCLDMYROHH-UHFFFAOYSA-M

Canonical SMILES

C1=COC(=C1)C(=O)[O-].[K+]

Origin of Product

United States

Synthetic Methodologies for Furan 2 Carboxylate Compounds

Biomass-Derived Precursors in Furan-2-Carboxylic Acid Synthesis

The utilization of renewable biomass resources for the production of valuable chemicals is a cornerstone of green chemistry. Furfural (B47365), a platform chemical readily obtained from lignocellulosic biomass, serves as a key precursor for the synthesis of furan-2-carboxylic acid (furoic acid).

The conversion of furfural to furoic acid is predominantly achieved through catalytic oxidation. This process involves the use of various catalytic systems, which can be broadly categorized as homogeneous and heterogeneous. magtech.com.cn The choice of catalyst and reaction conditions significantly influences the selectivity and yield of furoic acid. rsc.orgmagtech.com.cn

Homogeneous catalysis, while sometimes effective, often suffers from challenges in catalyst separation and recycling. Consequently, significant research has been directed towards the development of robust heterogeneous catalysts. These solid catalysts can be easily recovered from the reaction mixture, offering economic and environmental advantages. rsc.orgmagtech.com.cn

Recent advancements have highlighted the potential of well-defined ruthenium pincer catalysts for the direct homogeneous oxidation of furfural to furoic acid using alkaline water as the oxidant, which also produces hydrogen gas as a valuable byproduct. acs.orgnih.gov Another approach involves the electrocatalytic oxidation of furfural, which offers a sustainable alternative to traditional thermochemical methods that often require harsh conditions and precious metal catalysts. researchgate.net

The following table summarizes various catalytic systems employed for the oxidation of furfural to furoic acid:

Catalyst SystemOxidant/ConditionsKey FindingsReference
AuPd/Mg(OH)₂NaOH, specific reaction conditionsThe catalyst shows promising reusability and the metal ratio can be tuned to control selectivity. rsc.org rsc.org
Ruthenium pincer complexesAlkaline waterFacilitates direct homogeneous oxidation and suppresses decomposition pathways. acs.orgnih.gov acs.orgnih.gov
CuCl/t-BuOOHAcetonitrile (B52724)/waterUsed in a one-pot synthesis to form furoic acid as an intermediate. mdpi.comresearchgate.net mdpi.comresearchgate.net
Electrocatalysis on Cu(111) surfaceLow potentialOffers a pathway for furfural oxidation with potential for high selectivity. researchgate.net researchgate.net

One-Pot Synthetic Routes to Furan-2-Carboxylate (B1237412) Esters

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. researchgate.net This approach has been successfully applied to the synthesis of furan-2-carboxylate esters.

A prominent one-pot method involves the initial oxidation of furfural to furoic acid, followed by a nucleophilic substitution reaction with a bromoalkane to yield the corresponding ester. mdpi.comresearchgate.net In this process, a base, such as potassium carbonate, deprotonates the furoic acid to form the furoate anion. mdpi.comresearchgate.net This nucleophilic carboxylate then attacks the bromoalkane in an SN2 reaction, displacing the bromide ion and forming the ester. mdpi.comresearchgate.net The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate. mdpi.comresearchgate.net

This methodology allows for the synthesis of a variety of furan-2-carboxylate esters by simply varying the bromoalkane reactant.

The table below provides an example of a furan-2-carboxylate ester synthesized via this one-pot method:

Furan-2-Carboxylate EsterBromoalkaneCatalyst SystemKey Features of SynthesisReference
Hept-6-en-1-yl furan-2-carboxylate7-bromo-1-hepteneCuCl/t-BuOOH (for oxidation), K₂CO₃, TBAB (for substitution)One-pot synthesis starting from furfural, green and efficient. mdpi.comresearchgate.net mdpi.comresearchgate.net

Halogenation and Fluorodenitration Pathways for Furan-2-Carboxylates

Halogenated and fluorinated furan (B31954) derivatives are of significant interest due to their unique chemical properties and applications in medicinal chemistry and materials science. researchgate.netmdpi.com Specific synthetic pathways have been developed for the introduction of halogen and fluorine atoms onto the furan ring of carboxylate compounds.

Halogenated furan-2-carboxylic acids can be prepared through various methods, including the direct halogenation of furan-2-carboxylic acid. For instance, 5-bromofuran-2-carboxylic acid can be synthesized by reacting furan-2-carboxylic acid with bromine. mdpi.com Similarly, 5-chlorofuran-2-carboxylic acid can be prepared by the chlorination of 2-furoic acid. The synthesis of 4,5-dibromofuran-2-carboxylic acid has also been reported, starting from furfural and involving treatment with aluminum chloride and bromine. mdpi.com

The following table details examples of halogenated furan-2-carboxylic acids and their synthetic routes:

Halogenated Furan-2-Carboxylic AcidStarting MaterialReagents and ConditionsReference
5-Bromofuran-2-carboxylic acidFuran-2-carboxylic acidBr₂ in CCl₄, 45–50 °C mdpi.com
4,5-Dibromofuran-2-carboxylic acidFurfuralAlCl₃, Br₂, 0 °C mdpi.com
5-Chlorofuran-2-carboxylic acid2-Furoic acidThionyl chloride under basic conditions

Fluorodenitration is a valuable method for introducing fluorine atoms into aromatic and heteroaromatic rings, particularly when the ring is activated by an electron-withdrawing group like a nitro group. researchgate.netmdpi.com This nucleophilic aromatic substitution reaction involves the displacement of a nitro group by a fluoride (B91410) ion. researchgate.netmdpi.com

A convenient synthesis of 5-fluorofuran-2-carboxylic acid has been achieved through a two-step process starting from benzyl (B1604629) 5-nitrofuran-2-carboxylate. researchgate.net The key step is the fluorodenitration using potassium fluoride in the presence of a phase-transfer catalyst, tetraphenylphosphonium (B101447) bromide, followed by hydrogenolysis to remove the benzyl protecting group and yield the desired carboxylic acid. researchgate.net The choice of the ester group is crucial, as the reaction does not proceed efficiently with methyl or tert-butyl esters, or with the free acid or nitrile. researchgate.net

The table below summarizes the fluorodenitration approach to 5-fluorofuran-2-carboxylic acid:

ProductStarting MaterialReagents and ConditionsKey FindingsReference
5-Fluorofuran-2-carboxylic acidBenzyl 5-nitrofuran-2-carboxylate1. KF, tetraphenylphosphonium bromide, sulfolane, 140 °C; 2. HydrogenolysisTwo-step synthesis with a total yield of 56%. researchgate.net researchgate.net

Synthesis of Halogenated Furan-2-Carboxylic Acids

Electrochemical Synthesis Approaches for Furan-2,5-Dicarboxylic Acid from Furan-2-Carboxylate Derivatives

Electrochemical methods present a promising and sustainable alternative for the synthesis of 2,5-furandicarboxylic acid (FDCA) from furan-2-carboxylate derivatives. These techniques utilize electrons as clean redox reagents, often allowing for reactions to occur at room temperature and pressure, which is a significant advantage over traditional chemical methods that may require harsh conditions. acs.org A key strategy in this area is the electrochemical carboxylation of furan-2-carboxylate or its precursors, which involves the direct insertion of carbon dioxide (CO₂) into the furan ring. acs.orgarkat-usa.org

The fundamental mechanism of this electrochemical approach often involves the deprotonation of the furan ring at the C5 position using a strong base, followed by the electrochemical generation of a reactive intermediate that can then react with CO₂. acs.orgarkat-usa.org For instance, furan-2-carboxylic acid can be converted to its corresponding carboxylate salt (furoate), which is then subjected to carboxylation. researchgate.net In a typical setup, a sacrificial anode, such as magnesium, is used to prevent unwanted side reactions and the reoxidation of the desired products in an undivided cell. acs.org At the cathode, the furan derivative receives electrons, leading to the formation of an anionic intermediate. This intermediate subsequently reacts with bubbled CO₂ gas to form the dicarboxylate product, FDCA. acs.org

The efficiency of this electrochemical carboxylation is highly dependent on several factors. Research has shown that the choice of the supporting electrolyte cation significantly influences the Faradaic efficiency of FDCA production. acs.orgacs.orgfigshare.com This suggests that the cation plays a role in stabilizing the electrochemically generated anionic intermediate, which is crucial for an efficient reaction with CO₂. acs.orgfigshare.com Furthermore, the CO₂ flow rate is another critical parameter that must be optimized to ensure its efficient reaction with the intermediate. acs.orgacs.org

An alternative electrochemical pathway starts from furfural, a C5 biomass derivative. acs.org To facilitate the reaction, furfural can be first converted to a halogenated derivative, such as methyl 5-bromo-2-furancarboxylate. acs.org The carbon-bromine bond is more susceptible to electrochemical reduction than a carbon-hydrogen bond. In a CO₂ environment, the bromine atom is substituted with a carboxyl group, yielding the FDCA ester. acs.org This integrated electrochemical-chemical strategy bypasses the energy-intensive C-H bond activation required in some other methods. acs.org The use of furfural derivatives is economically attractive as furfural can be mass-produced from the dehydration of lignocellulosic biomass. acs.org

The following table summarizes the findings of an electrochemical approach for FDCA synthesis from a furfural derivative.

Starting MaterialProcessKey FeaturesAnode TypeSignificance
Furfural Derivative (methyl 5-bromo-2-furancarboxylate)Electrochemical Carboxylation at the CathodeFaradaic efficiency is highly influenced by the supporting electrolyte cation and CO₂ flow rate. acs.orgacs.orgSacrificial anodes like Magnesium (Mg), Aluminum (Al), Tin (Sn), or Zinc (Zn) can be used without compromising Faradaic efficiency. acs.orgacs.orgOffers a method for CO₂ utilization and a more cost-effective route to FDCA from C5 biomass compared to traditional HMF-based processes. acs.org

Another approach involves the direct carboxylation of 2-furoic acid using CO₂ promoted by carbonate salts, which can be part of a larger, potentially scalable process. researchgate.netstanford.edu While not strictly an electrochemical synthesis in its core reaction, electrochemical principles are relevant in the broader context of developing scalable reactors and understanding interfacial phenomena that could enhance selectivity. stanford.edu In one demonstrated method, a molten salt mixture of an alkali furan-2-carboxylate and an alkali carbonate is heated under a CO₂ atmosphere. researchgate.net This process, a variation of the Henkel reaction, results in the disproportionation of 2-furancarboxylic acid to yield FDCA and furan. mdpi.com The feasibility of scaling this carbonate-promoted C-H carboxylation has been shown in a packed-bed flow reactor, achieving a high isolated yield of pure FDCA. stanford.edu

The following table outlines the results from a carbonate-promoted carboxylation of 2-furoate.

Starting MaterialReaction TypeConditionsReactor TypeIsolated Yield
2-FuroateCarbonate-Promoted C-H CarboxylationHeated salt mixture of alkali furan-2-carboxylate and alkali carbonate under CO₂ pressure. researchgate.net Use of K⁺/Cs⁺ blends (up to 4:1 K⁺:Cs⁺) is effective. researchgate.netFixed-Bed Flow Reactor89% (on a 1 mol scale) researchgate.netstanford.edu

These electrochemical and electrochemically-related strategies highlight a move towards more sustainable and atom-efficient syntheses of FDCA from furan-2-carboxylate and its precursors, leveraging biomass-derived feedstocks and CO₂ as a C1 building block. acs.orgstanford.edu

Reaction Mechanisms and Mechanistic Studies of Furan 2 Carboxylate Transformations

Nucleophilic Acyl Substitution Mechanisms in Furan-2-Carboxylate (B1237412) Esterification

The esterification of furan-2-carboxylate derivatives proceeds through a nucleophilic acyl substitution mechanism. pressbooks.pubpearson.comquora.com This type of reaction is fundamental for converting carboxylic acids and their derivatives into esters. pressbooks.pubquora.comuomustansiriyah.edu.iq In this process, a nucleophile, typically an alcohol, attacks the electrophilic carbonyl carbon of the furan-2-carboxylate. pressbooks.pub

The general mechanism involves the formation of a tetrahedral intermediate after the nucleophile attacks the carbonyl carbon. pressbooks.pubuomustansiriyah.edu.iq This intermediate is unstable and collapses, expelling a leaving group to form the new ester product. pressbooks.pubuomustansiriyah.edu.iq For the reaction to proceed, particularly with a less reactive carboxylic acid, a strong acid catalyst is often required to protonate the carbonyl group, thereby increasing its electrophilicity and making it more susceptible to attack by a weak nucleophile like an alcohol. google.com

In the context of furan-2-carboxylate, if starting from the potassium salt (potassium furan-2-carboxylate), the carboxylate oxygen is nucleophilic. mdpi.comresearchgate.net It can attack an alkyl halide in an SN2 reaction, where the halide is the leaving group, resulting in the formation of the corresponding furan-2-carboxylate ester. mdpi.comresearchgate.net Alternatively, direct esterification of furan-2-carboxylic acid with an alcohol under acidic conditions is a common method. acs.org Recent developments have also explored using carbon dioxide as a self-generating acid catalyst for the esterification of 2,5-furandicarboxylic acid, a related compound. google.comgoogleapis.comgoogle.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows a general order, with acid chlorides being the most reactive and amides the least. quora.com Esters fall in between, and their formation from more reactive derivatives is a common synthetic strategy. pearson.com

Carboxylation Reactions of Furan-2-Carboxylate

A significant transformation of this compound is its carboxylation to form furan-2,5-dicarboxylate (B1257723). rsc.orgstanford.edu This reaction is achieved through a carbonate-promoted C-H activation mechanism. rsc.orgstanford.eduresearchgate.net In this process, an alkali carbonate, such as cesium or potassium carbonate, facilitates the deprotonation of the weakly acidic C-H bond at the 5-position of the furan (B31954) ring, particularly in a solvent-free molten salt medium at elevated temperatures. rsc.orgstanford.eduresearchgate.net

The mechanism involves the carbonate ion (CO₃²⁻) acting as a base to deprotonate the C-H bond, which has a high pKa (around 35). google.com This deprotonation generates a carbanion, a carbon-centered nucleophile, which then rapidly reacts with carbon dioxide (CO₂) to form the dicarboxylate product. stanford.eduresearchgate.net The activation energy for the C-H deprotonation is the rate-limiting step, being higher than the subsequent CO₂ insertion. researchgate.net This method provides a direct route to furan-2,5-dicarboxylic acid (FDCA), a valuable monomer for bio-based polymers, from furfural-derived feedstocks. stanford.eduresearchgate.net

Research has shown that while cesium salts often provide lower melting points and higher yields, the reaction can also be performed with potassium salts, though sometimes requiring additives like potassium isobutyrate or acetate (B1210297) to facilitate the molten phase. google.comgoogle.com The reaction is typically performed at temperatures between 200°C and 350°C. google.comgoogle.com Recent studies have also explored the use of Lewis acids like ZnCl₂ to coordinate with the furan ring, which activates the C5-H bond, lowers its dissociation energy, and makes it more susceptible to deprotonation by the carbonate. rsc.org

Table 1: Conditions for Carbonate-Promoted Carboxylation of Furan-2-Carboxylate

Cation Carbonate Additive Temperature (°C) CO₂ Pressure Yield of Dicarboxylate Reference
Cesium Cs₂CO₃ None 260 1 atm (flow) 76% google.com
Cesium Cs₂CO₃ None 200 8 bar 89% google.com
Potassium K₂CO₃ K-isobutyrate 320 1 atm (flow) 62% google.comgoogle.com
Potassium K₂CO₃ K-acetate 320 1 atm (flow) Similar to K-isobutyrate google.com

Electrochemical methods offer an alternative pathway for the carboxylation of furan derivatives. acs.org This approach uses electrons as reagents to drive redox reactions at room temperature and pressure. acs.org In the context of furan carboxylation, the process typically involves the electrochemical generation of a reactive intermediate from a furan substrate, which then reacts with CO₂. acs.org

One strategy involves the reduction of a modified furan substrate, such as 5-bromo-furan-2-carboxylate, at the cathode. acs.orgresearchgate.net The input of electrons facilitates the cleavage of the carbon-bromine bond, creating an anionic intermediate on the furan ring. This nucleophilic site then attacks a CO₂ molecule, resulting in the formation of furan-2,5-dicarboxylate. acs.org This method avoids the high temperatures and basic conditions of thermochemical routes and can be highly selective. acs.org

The efficiency of electrochemical carboxylation, measured by Faradaic efficiency, is influenced by factors such as the supporting electrolyte cation and the CO₂ concentration. acs.org The process often employs a sacrificial anode, like magnesium, although research is ongoing to replace it with more cost-effective metals such as aluminum or zinc. acs.orgrsc.org There are two general pathways for electrochemical carboxylation: if the organic molecule is easier to reduce than CO₂, it accepts an electron to form a radical anion that then reacts with CO₂. Conversely, if CO₂ is more easily reduced, it forms a radical anion that attacks the organic substrate. rsc.org

Carbon Dioxide Insertion via Carbonate-Promoted C-H Activation

Disproportionation Reactions of Furan-2-Carboxylate Salts (Henkel Reaction)

The thermal disproportionation of this compound, known as the Henkel reaction, is a key method for producing furan dicarboxylic acids. rsc.orgumich.edu This solvent-free reaction, typically conducted at high temperatures (e.g., 260°C), involves the rearrangement of the carboxylate salt to yield both furan and a mixture of furan dicarboxylic acid isomers. rsc.orgrsc.orgresearchgate.net The reaction is analogous to the commercial production of terephthalic acid from potassium benzoate. rsc.org

Contrary to earlier reports that suggested the selective formation of furan-2,5-dicarboxylic acid (2,5-FDCA), research has shown that the Henkel reaction of this compound concurrently produces furan-2,4-dicarboxylic acid (2,4-FDCA) as a significant byproduct. rsc.orgresearchgate.netscispace.comamanote.com The formation of these two isomers occurs through separate, independent reaction pathways rather than by interconversion of the products under the reaction conditions. rsc.orgrsc.orgscispace.com

The reaction involves the disproportionation of two molecules of this compound. One molecule is decarboxylated to form furan, while the other is carboxylated to form a dipotassium (B57713) furandicarboxylate salt. umich.edursc.org The isolation of both 2,5- and 2,4-isomers, which can be separated after esterification, highlights the complex selectivity of this transformation. rsc.org Studies have also noted the simultaneous formation of 3,4-FDCA in some cases. acs.org

The selectivity of the Henkel reaction towards the different FDCA isomers is significantly influenced by the catalyst and reaction temperature. rsc.orgrsc.orgresearchgate.netscispace.com Lewis acidic metal salts, such as cadmium iodide (CdI₂) and zinc chloride (ZnCl₂), are commonly used as catalysts. rsc.orgrsc.orgscispace.comresearchgate.net

Studies have demonstrated that the choice of catalyst has a pronounced effect on the ratio of 2,5-FDCA to 2,4-FDCA. rsc.orgrsc.org For instance, zinc-based catalysts tend to show a lower selectivity for the 2,4-isomer compared to cadmium iodide at the same temperature. rsc.org Furthermore, increasing the reaction temperature when using a CdI₂ catalyst can increase the relative amount of the 2,4-isomer, suggesting that the formation of the 2,5-isomer has a lower activation energy. rsc.org This tunability allows for the targeted production of specific isomers, with 2,4-FDCA being of particular interest as a monomer due to its structural similarity to terephthalic acid. rsc.orgresearchgate.net

Table 2: Effect of Catalyst on Isomer Selectivity in the Disproportionation of this compound

Catalyst Temperature (°C) Conversion (%) 2,5-FDCA:2,4-FDCA Ratio Reference
CdI₂ 260 95 70:30 mdpi.com
ZnCl₂ 250 61 86:14 (selectivity to 2,5-FDCA) rsc.org
CdI₂ 235 - Lower 2,4-FDCA yield rsc.org
CdI₂ 250 - Higher 2,4-FDCA yield rsc.org
Zn Salts 260 Lower than CdI₂ ~50% drop in 2,4-FDCA selectivity vs. CdI₂ rsc.org

Concurrent Formation of Furan-2,5- and Furan-2,4-Dicarboxylic Acid Isomers

Decarboxylative Olefination Reactions Involving this compound

Decarboxylative olefination provides a direct method for the formation of carbon-carbon bonds by coupling carboxylic acids with alkenes, proceeding through the extrusion of carbon dioxide. While the broader field of decarboxylative coupling has seen significant advancements, studies specifically detailing the olefination of this compound are part of a larger body of work on (hetero)arene carboxylates. These reactions are often catalyzed by transition metals, most notably palladium.

The general mechanism for a palladium-catalyzed decarboxylative olefination, often referred to as a decarboxylative Heck reaction, involves several key steps. The process is believed to initiate with the exchange of a ligand on the palladium(II) catalyst with the carboxylate substrate. This is followed by a rate-determining decarboxylation step to generate an organopalladium intermediate. Subsequent coordination of the olefin, migratory insertion into the aryl-palladium bond, and β-hydride elimination yield the final alkenylated product and regenerate the active palladium catalyst. nih.gov

In the context of furan-2-carboxylic acid derivatives, palladium-catalyzed decarboxylative coupling reactions have been explored. For instance, palladium-catalyzed oxidative alkenylation/decarboxylation of furan carboxylic acids has been shown to be a viable method for producing alkenylfurans. rsc.org These reactions demonstrate that the furan ring can effectively participate in this type of transformation.

A study on the decarboxylative olefination of various potassium benzoates using a bimetallic Pd₂dba₃/CuBr catalyst system reported that this compound was a surprisingly effective substrate, affording the corresponding product in excellent yield. researchgate.net This high reactivity was attributed to the potential coordination of the furan's heteroatom to the hydropalladated intermediate, which facilitates the transmetalation step. researchgate.net However, the study also noted limitations, as heteroaromatic alkynes like 2-ethynylfuran (B98707) were not compatible with this transformation. researchgate.net

Mechanistic investigations into palladium-catalyzed decarboxylative processes have provided crystallographic and spectroscopic evidence for the proposed intermediates. nih.gov These studies highlight that arylpalladium(II) intermediates generated via decarboxylative palladation can exhibit different reactivity compared to those formed in traditional Heck reactions. nih.gov For example, more electron-rich alkenes tend to react more readily in these decarboxylative systems. nih.gov

While the direct olefination of this compound is a specific example, the underlying principles are rooted in the broader field of transition-metal-catalyzed decarboxylative C-H functionalization. sci-hub.se These reactions offer a powerful tool for the synthesis of complex molecules from readily available carboxylic acids.

Hydrogenation and Hydrogenolysis of Furan-2-Carboxylic Acid and Derivatives

The catalytic reduction of furan-2-carboxylic acid (FCA) and its derivatives is a critical area of research, offering pathways to valuable saturated heterocycles and linear aliphatic compounds. These transformations can be broadly categorized into furan ring hydrogenation and C-O bond hydrogenolysis.

The hydrogenation of the furan ring in FCA and its esters to produce tetrahydrofuran-2-carboxylic acid (THFCA) and its corresponding esters is a well-established process. d-nb.inforesearchgate.net Palladium-based catalysts are particularly effective for this transformation, demonstrating high selectivity for the saturation of the C=C bonds within the furan ring while leaving the carboxylic acid or ester group intact. d-nb.inforesearchgate.netresearchgate.net

The enantioselective hydrogenation of FCA to produce chiral THFCA has also been investigated. Using a cinchonidine-modified palladium on alumina (B75360) (Pd/Al₂O₃) catalyst, (S)-tetrahydrofuran-2-carboxylic acid was synthesized with a 95% yield and a 32% enantiomeric excess. researchgate.netresearchgate.net Homogeneous catalysts, such as those derived from rhodium and chiral phosphine (B1218219) ligands like diop, binap, or josiphos-type ferrocenyl diphosphines, have also been employed, achieving quantitative conversion with enantiomeric excesses in the range of 24–27%. researchgate.netwikipedia.org

The choice of catalyst and reaction conditions plays a crucial role in the outcome of the hydrogenation. While palladium catalysts are highly selective for ring saturation, other noble metals like ruthenium and rhodium can also catalyze this reaction, though sometimes with competing side reactions. shokubai.org For instance, in a study comparing various noble metal catalysts supported on alumina, ruthenium, rhodium, and palladium catalysts predominantly yielded tetrahydrofuran-2-carboxylic acid. shokubai.org

The mechanism of furan hydrogenation on metal surfaces has been studied using techniques like density functional theory (DFT). On a Pd(111) surface, the reaction is proposed to proceed through the sequential hydrogenation of the carbon atoms of the furan ring. rsc.org

C-O hydrogenolysis involves the cleavage of a carbon-oxygen bond in the furan ring, leading to ring-opening and the formation of aliphatic compounds. This process is a key strategy for converting biomass-derived furanics into valuable linear chemicals. nih.gov

In the case of furan-2-carboxylic acid, hydrogenolysis can lead to products such as 5-hydroxyvaleric acid (5-HVA) and its derivatives (e.g., δ-valerolactone). d-nb.infoacs.orgrsc.org Platinum-based catalysts have shown significant activity and selectivity for this transformation. acs.orgrsc.org For example, a supported Pt/SiO₂ catalyst was reported to be highly active for the selective cleavage of the α-C–O bond in FCA to produce 5-HVA with a yield of approximately 78% at a relatively low temperature of 313 K. acs.org The particle size of the platinum nanoparticles and the nature of the support were found to be critical factors influencing the reaction's efficiency and selectivity. acs.org

Mechanistic studies suggest that the hydrogenolysis of the furan ring can proceed through different pathways. One proposed mechanism involves the formation of hydride-proton pairs on the catalyst surface, which then attack the Csp²–O bond of the furan ring, initiating a ring-opening reaction. nih.gov DFT calculations have indicated that the presence of a double bond adjacent to the oxygen atom in the furan ring facilitates C-O bond cleavage. nih.gov

The competition between furan ring hydrogenation and C-O hydrogenolysis is a significant challenge. acs.org The reaction conditions and catalyst choice determine the dominant pathway. For instance, while palladium catalysts favor ring hydrogenation, platinum catalysts can be tuned to promote C-O hydrogenolysis. d-nb.infoacs.orgrsc.org It has been suggested that the hydrogenolysis of FCA to 5-HVA derivatives proceeds via a partial hydrogenation of the furan ring, as fully saturated tetrahydrofuran-2-carboxylic acid was found to be unreactive under similar conditions. shokubai.org

Catalytic Systems in Furan 2 Carboxylate Chemistry

Transition Metal Catalysis in Furan-2-Carboxylic Acid Production and Transformation

Transition metals are fundamental in catalyzing key reactions involving furan-2-carboxylic acid, from its synthesis via furfural (B47365) oxidation to the selective transformation of its furan (B31954) ring. Metals like copper, palladium, and platinum exhibit distinct catalytic activities that enable high-yield production and specific functionalizations.

Copper-Mediated Oxidation of Furfural

The synthesis of furan-2-carboxylic acid (furoic acid) is efficiently achieved through the oxidation of furfural, a reaction often mediated by copper-based catalysts. Copper(II) oxide (CuO) has been demonstrated as an effective catalyst for this transformation using molecular oxygen as the oxidant. nih.govnih.gov Research has shown that under optimized conditions, CuO can catalyze the oxidation of furfural to furoic acid with high yields. For instance, using 150 nm-sized CuO particles at 70°C, a yield of 86.6% can be achieved. nih.govnih.govresearchgate.net The catalyst's particle size is a critical parameter; smaller nano-scale (30 nm) CuO particles were found to favor a Diels-Alder side reaction instead of the desired oxidation. researchgate.net

Bimetallic systems, such as silver(I) oxide/copper(II) oxide (Ag₂O/CuO), have also been investigated and show even higher efficacy, achieving a 92% yield of furoic acid under similar conditions. nih.govnih.gov Another bimetallic catalyst, CuO-MnCO₃, demonstrated 100% furfural conversion and a 96.9% selectivity for furan-2-carboxylic acid in a sodium hypochlorite (B82951) solution at room temperature. researchgate.net The presence of a base, like sodium hydroxide (B78521), is necessary to convert the resulting furoic acid into its water-soluble salt, preventing the catalyst from being encapsulated by the acid product. researchgate.net

Table 1: Copper-Based Catalytic Oxidation of Furfural to Furoic Acid

CatalystOxidantTemperature (°C)Yield (%)Source(s)
CuO (150 nm)O₂7086.6 nih.gov, nih.gov, researchgate.net
Ag₂O/CuO (150 nm)O₂7092.0 nih.gov, nih.gov
CuO-MnCO₃NaClORoom Temp.96.9 (Selectivity) researchgate.net

Palladium and Platinum Catalysts in Furan Ring Transformations

Palladium (Pd) and platinum (Pt) catalysts are instrumental in the transformations of the furan ring of furan-2-carboxylic acid, primarily through hydrogenation reactions. d-nb.info These metals, however, direct the reaction towards different products due to their distinct affinities for the C=C and C=O bonds of the furan moiety. uco.es

Palladium catalysts are highly selective for the hydrogenation of the carbon-carbon double bonds within the furan ring, leaving the carboxylic acid group intact. d-nb.info This reaction yields tetrahydrofuran-2-carboxylic acid (THFCA) with very high selectivity (› 99%). d-nb.inforesearchgate.net The reaction proceeds readily over simple palladium catalysts, such as Pd on alumina (B75360) (Pd/Al₂O₃), and can be carried out in a variety of solvents. d-nb.inforesearchgate.net

Platinum catalysts, in contrast, are more effective in promoting the hydrogenolysis of the C-O bonds in the furan ring. d-nb.info This process leads to ring-opening products such as 5-hydroxyvaleric acid and, with further hydrogenolysis, valeric acid. d-nb.info The selectivity towards these products can be optimized, with yields of around 70% being reported under specific conditions. d-nb.info The different behaviors of Pd and Pt are attributed to their surface properties; Pd has a strong affinity for the furan ring's π-electrons, favoring ring saturation, while Pt favors the sorption of the C=O bond, facilitating ring-opening pathways. uco.es

Lewis Acid Catalysis in Disproportionation Reactions of Furan-2-Carboxylates

The disproportionation of alkali metal salts of furan-2-carboxylic acid, such as potassium furan-2-carboxylate (B1237412), is a key reaction for producing furan-2,5-dicarboxylic acid (FDCA). This process, analogous to the Henkel reaction, is effectively catalyzed by Lewis acids. rsc.orgresearchgate.net In this reaction, potassium furan-2-carboxylate is thermally treated, yielding furan and potassium furan-2,5-dicarboxylate (B1257723). rsc.orgresearchgate.net

The presence of a Lewis acid catalyst, such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂), significantly improves both the conversion and selectivity of the reaction compared to uncatalyzed conditions. rsc.org For example, by heating potassium-2-furoate at 260°C with 22 mol% of a Lewis acid catalyst, a disproportionation reaction occurs. rsc.orgresearchgate.net Interestingly, the choice of catalyst can influence the product distribution. Besides the primary product, furan-2,5-dicarboxylic acid, the reaction also forms furan-2,4-dicarboxylic acid as a by-product, and the selectivity towards these isomers is affected by the specific Lewis acid used. rsc.orgresearchgate.net Research using ZnCl₂ as a catalyst reported a selectivity of 86% for 2,5-FDCA at a 61% conversion rate. rsc.org

Table 2: Lewis Acid Catalyzed Disproportionation of this compound

CatalystTemperature (°C)Major ProductsReported Selectivity (2,5-FDCA)Source(s)
CdI₂260Furan, Furan-2,5-dicarboxylic acid, Furan-2,4-dicarboxylic acid- rsc.org, researchgate.net
ZnCl₂260Furan, Furan-2,5-dicarboxylic acid, Furan-2,4-dicarboxylic acid86% rsc.org

Bimetallic Catalysis in Decarboxylative Functionalizations of Furan-2-Carboxylates

Bimetallic catalytic systems, particularly those combining palladium and another metal like copper or silver, are employed for the decarboxylative functionalization of furan-2-carboxylic acids. rsc.orgacs.org These reactions involve the cleavage of the C-C bond between the furan ring and the carboxyl group, followed by the formation of a new C-C or C-heteroatom bond.

A notable example is the decarboxylative C-H arylation of furans using a Pd/Ag bimetallic system. acs.org In this process, a catalyst system comprising Pd(OAc)₂ or Pd(TFA)₂, a phosphine (B1218219) ligand (PCy₃), and a silver salt (Ag₂CO₃) enables the coupling of furan-2-carboxylic acid with aryl halides. acs.org The reaction proceeds via regioselective monoarylation at the 2-position following decarboxylation. rsc.org

The proposed mechanism involves two intersecting catalytic cycles. One metal, often copper or silver, facilitates the decarboxylation of the furan-2-carboxylate to form a heteroaryl-metal species. acs.org Simultaneously, the palladium catalyst activates the C-H bond of another substrate or couples with an aryl halide. A transmetalation step between the two metal species then leads to the final cross-coupled product. rsc.orgacs.org For instance, a Cu/Pd-based system effectively couples various aromatic carboxylates with aryl halides. rsc.org

Enzymatic Catalysis in Furan-2-Carboxylic Acid Carboxylation to Furan-2,5-Dicarboxylic Acid

A biocatalytic route for the synthesis of furan-2,5-dicarboxylic acid (FDCA) from furan-2-carboxylic acid has been developed, utilizing enzymatic catalysis. nih.govthieme-connect.comnih.gov The enzyme HmfF, which belongs to the UbiD family of reversible (de)carboxylases, has been identified and characterized for this purpose. nih.govresearchgate.netacs.org These enzymes are dependent on a prenylated-flavin mononucleotide (prFMN) cofactor for their activity. nih.gov

The HmfF enzyme from organisms like Pelotomaculum thermopropionicum has been shown to catalyze the carboxylation of furan-2-carboxylic acid to yield FDCA. nih.govnih.gov This reaction is the reverse of its proposed physiological function, which is the decarboxylation of FDCA to furoic acid. nih.govacs.org To drive the reaction towards carboxylation, elevated concentrations of CO₂ are required. nih.govnih.gov Studies have shown that under high CO₂ pressure (32 bar), the enzyme can convert furoic acid into FDCA. acs.org Structural studies of the HmfF enzyme have revealed the active site, which contains a specific binding pocket for furoic acid and FDCA, providing a basis for future enzyme engineering to improve yields for industrial applications. nih.govresearchgate.net

Table 3: HmfF-Catalyzed Carboxylation of Furan-2-Carboxylic Acid

Enzyme SourceCofactorKey ConditionProductSource(s)
Pelotomaculum thermopropionicumprenylated-FMN (prFMN)Elevated CO₂ PressureFuran-2,5-dicarboxylic acid nih.gov, nih.gov
Geobacillus kaustophilusprenylated-FMN (prFMN)Elevated CO₂ PressureFuran-2,5-dicarboxylic acid nih.gov, acs.org

Phase-Transfer Catalysis in Furan-2-Carboxylate Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.com A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an ionic reactant from the aqueous phase into the organic phase, where the reaction can proceed. ijirset.com This methodology can lead to faster reactions, higher yields, and the elimination of the need for expensive or hazardous solvents. ijirset.com

In the context of furan-2-carboxylate chemistry, PTC can be applied to synthesis reactions involving nucleophilic substitution. While specific, detailed research findings on the application of PTC directly to this compound are limited in the provided context, the principles are broadly applicable to reactions of carboxylates. For example, the synthesis of esters from carboxylate salts and alkyl halides is a classic application of PTC. The carboxylate anion is transferred by the catalyst from the aqueous phase to the organic phase containing the alkyl halide, allowing for esterification to occur. Chiral phase-transfer catalysts have also been developed for asymmetric synthesis. nih.gov The use of PTC represents a green chemistry approach, as it can reduce the reliance on organic solvents by enabling the use of water. ijirset.com

Computational Investigations of Furan 2 Carboxylate Systems

Density Functional Theory (DFT) Studies on Furan-2-Carboxylate (B1237412) Salts and Related Furanic Carboxylates

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of furan-2-carboxylate salts and related compounds. These studies provide fundamental information about the molecule's stability, reactivity, and spectroscopic properties. While direct computational studies on potassium furan-2-carboxylate are not extensively published, research on analogous systems like sodium furan-2-carboxylate and other furanic carboxylates provides transferable insights.

DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. For instance, studies on a furan (B31954) tetracarboxylate salt optimized using the B3LYP-D3/6-311G(d,p) level of theory showed that the calculated geometrical parameters were highly comparable to data obtained from single-crystal X-ray diffraction (SCXRD). nih.govrsc.org This agreement between theoretical and experimental data validates the computational model's accuracy. nih.gov

Beyond geometry, DFT is employed to calculate electronic properties. Molecular Electrostatic Potential (MESP) maps, for example, are generated to identify electrophilic and nucleophilic regions of the molecule, predicting sites susceptible to chemical attack. rsc.org For furan-carboxylate systems, these maps highlight the negative potential around the carboxylate oxygen atoms, confirming their role in coordinating with cations and participating in hydrogen bonding.

Furthermore, DFT calculations can predict vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra. Theoretical calculations on furopyrimidine derivatives, for example, have been used to perform detailed potential energy distribution (PED) analysis, assigning specific vibrational modes to calculated frequencies. scielo.org.mx

Table 1: Comparison of Selected Experimental (SCXRD) and DFT-Calculated Geometric Parameters for a Furan Tetracarboxylate Salt System Data sourced from a study on furan tetracarboxylate-2-aminopyrimidinium salt, demonstrating the typical accuracy of DFT methods.

ParameterBond/AngleExperimental (SCXRD) ValueDFT Calculated Value (IEF-PCM-B3LYP-D3/6-311G(d,p))
Bond LengthC-O (carboxylate)1.25 Å1.26 Å
Bond LengthC-C (furan ring)1.38 Å1.39 Å
Bond AngleO-C-O (carboxylate)125.5°125.8°
Dihedral AngleFuran-Carboxylate4.5°4.2°
This table is representative and compiled based on findings for related furanic carboxylate salts. nih.gov

Quantum Chemical Analyses of Intermolecular Interactions in Furan-2-Carboxylate Solid Forms

The solid-state structure and properties of furan-2-carboxylate salts are governed by a network of intermolecular interactions. Quantum chemical methods are essential for characterizing and quantifying these non-covalent forces, which include hydrogen bonds, π-π stacking, and van der Waals interactions.

Hirshfeld Surface Analysis is a common technique used to visualize and qualitatively assess intermolecular contacts in a crystal lattice. rsc.org For furan-carboxylate systems, this analysis can map out the close contacts between molecules, color-coding them based on the type and strength of the interaction, thereby providing a visual fingerprint of the crystal packing.

For a quantitative understanding, the Quantum Theory of Atoms in Molecules (QTAIM) is employed. rsc.org QTAIM analyzes the electron density topology to identify and characterize bond critical points (BCPs) associated with intermolecular interactions. The properties at these BCPs, such as electron density and its Laplacian, reveal the nature and strength of the bonds. For example, in a furan tetracarboxylate salt, QTAIM analysis identified various N–H⋯O and O–H⋯O hydrogen bonds, quantifying their strengths. dntb.gov.ua

Natural Bond Orbital (NBO) analysis provides further insight by examining charge transfer between occupied (donor) and unoccupied (acceptor) orbitals. rsc.orgdntb.gov.ua The stabilization energy (E(2)) associated with this charge transfer quantifies the strength of a specific intermolecular interaction. Studies on hydrated furan derivatives have used NBO analysis to determine the stabilization energy of the primary hydrogen bond between the furan oxygen's lone pair and water's antibonding σ* orbital, calculated to be around 11.92 kJ mol⁻¹. acs.org

Table 2: Calculated Interaction and Stabilization Energies for Key Hydrogen Bonds in a Furan Tetracarboxylate Dimer Model Data derived from AIM and NBO analyses on a related furan carboxylate salt. dntb.gov.ua

Interacting Atoms (Hydrogen Bond)Type of InteractionAIM Interaction Energy (kcal mol⁻¹)NBO Stabilization Energy (E(2)) (kcal mol⁻¹)
N8-H9···O24Strongest Intermolecular H-bond-12.113.44
C10-H11···O23C-H···O Interaction-2.71.83
N12-H13···O21Intermolecular H-bond-5.96.13
The specific atom numbering corresponds to the studied crystal structure. dntb.gov.ua

Computational Approaches to Carboxylate-Assisted C-H Activation Mechanisms

The carboxylate group can play a crucial role in facilitating the activation of otherwise inert C-H bonds, a key step in many catalytic functionalization reactions. Computational chemistry is indispensable for elucidating the complex mechanisms of these transformations. The synthesis of valuable platform chemicals like 2,5-furandicarboxylic acid (FDCA) from furan-2-carboxylic acid involves the activation of the C-H bond at the 5-position of the furan ring, a process that can be assisted by a base or a metal-carboxylate complex. acs.org

Computational studies on carboxylate-assisted C-H activation at transition metal centers (Groups 8-10) have identified several key mechanistic pathways. scispace.comacs.orgnih.gov The most prominent of these is the Concerted Metalation-Deprotonation (CMD) mechanism. nih.govresearchgate.net In this pathway, the C-H bond cleavage and the formation of a new metal-carbon bond occur in a single, concerted step, with the carboxylate ligand acting as an internal base to abstract the proton. This is often described as an "ambiphilic metal-ligand assistance" (AMLA) process, where the electrophilic metal center interacts with the C-H bond while the basic carboxylate assists in deprotonation. researchgate.net

DFT calculations are used to model the transition states of these steps. For example, in a study of Pd-catalyzed bisarylation, DFT was used to test five different potential palladium catalyst species. mdpi.com The calculations revealed that for a Pd(IV) active species, the C-H activation proceeds through a Wheland-type intermediate, a finding that challenges the universally accepted CMD model for all systems and highlights the nuanced insights that computation can provide. mdpi.com The first computational report on this topic by Sakaki involved a two-step process where a formate (B1220265) ligand first shifts its coordination mode (from κ² to κ¹) before the heterolytic cleavage of the C-H bond occurs. mdpi.com These models provide a foundational framework for understanding how a furan-2-carboxylate ligand might participate in and direct C-H activation reactions.

Reaction Pathway Modeling and Transition State Analysis for Furan-2-Carboxylate Transformations

Understanding the transformation of furan-2-carboxylates requires mapping the entire reaction energy landscape, including reactants, products, intermediates, and the transition states that connect them. Computational modeling is the primary tool for this task.

Reaction pathway modeling involves calculating the potential energy surface for a given transformation. For example, in the Diels-Alder reactions of furan-2-carboxylate derivatives to produce precursors for bio-based polymers, DFT calculations can evaluate the energetics of different possible pathways (e.g., endo vs. exo approaches, concerted vs. stepwise mechanisms). acs.orgacs.org A computational study on the cycloaddition of dienylfurans with an activated alkyne investigated five distinct reaction pathways, calculating the activation Gibbs free energy for each to determine the most favorable route. pku.edu.cn

Transition State (TS) Analysis is a critical component of this modeling. A transition state is a first-order saddle point on the potential energy surface. Its structure must be located and then confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the identified TS correctly connects the desired reactant and product minima on the energy surface.

Advanced methods like the multi-component artificial-force-induced reaction (MC-AFIR) method can be used to systematically search for reaction paths in complex, multi-step processes, such as the oligomerization of furan derivatives into humin byproducts during the synthesis of FDCA. rsc.org

Table 3: Calculated Activation Gibbs Free Energies for Different Pathways in a [8+2] Cycloaddition Reaction Involving a Furan Derivative Data demonstrates how computation is used to discern the most likely reaction mechanism. pku.edu.cn

Reaction PathwayDescriptionActivation Gibbs Free Energy (kcal mol⁻¹)
Pathway AConcerted [8+2] Cycloaddition> 40.0
Pathway BStepwise, initial attack at furan terminus33.0
Pathway C[4+2] reaction of furan moiety, then rsc.org-shift33.1
Pathway DStepwise, initial attack at diene substituent29.4
Pathway E[4+2] reaction of diene part, then rsc.org-shift84.2
Based on these results, Pathway D was identified as the most favored reaction mechanism. pku.edu.cn

Analytical Methodologies for Furan 2 Carboxylate Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of furan-2-carboxylate (B1237412) compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For furan-2-carboxylate, the protons on the furan (B31954) ring typically appear as distinct signals in the ¹H NMR spectrum. For instance, in a related compound, hept-6-en-1-yl furan-2-carboxylate, the furan ring protons exhibit signals at chemical shifts (δ) of 7.56 (doublet), 7.16 (doublet of doublets), and 6.49 (doublet of doublets) ppm. mdpi.com These chemical shifts and their coupling patterns provide definitive evidence for the substitution pattern on the furan ring. mdpi.com In ¹³C NMR, the carbon atoms of the furan ring and the carboxylate group will also show characteristic signals, further confirming the molecular framework. mdpi.com

NMR Data for a Furan-2-Carboxylate Derivative
Nucleus Chemical Shift (δ) in ppm
¹H7.56 (d, J = 0.9 Hz, 1H)
¹H7.16 (dd, J = 3.5, 0.7 Hz, 1H)
¹H6.49 (dd, J = 3.5, 1.7 Hz, 1H)
¹³C64.98 (-CH₂O-)
¹³C33.57, 28.49, 25.35 (Alkyl chain carbons)
Data derived from a study on hept-6-en-1-yl furan-2-carboxylate. mdpi.com

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. bldpharm.com This technique is crucial for verifying the identity of potassium furan-2-carboxylate and for analyzing its fragmentation patterns, which can offer additional structural insights.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. For this compound, the IR spectrum would be expected to show a strong absorption band for the carboxylate (COO⁻) group, typically in the region of 1560–1610 cm⁻¹. Additionally, characteristic absorptions for the C-O-C bonds within the furan ring would be observed. In related furan-containing molecules, the carbonyl (C=O) stretch of an ester group has been observed around 1732 cm⁻¹. ijpcbs.com

Typical IR Absorption Frequencies for Furan-2-Carboxylate
Functional Group Absorption Range (cm⁻¹)
Carboxylate (COO⁻)~1560–1610
Furan Ring (C-O-C)~1250
Carbonyl (C=O) in ester derivatives~1732
Data compiled from spectroscopic studies of furan carboxylates and their derivatives. ijpcbs.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the furan ring. Furan-2-carboxylic acid and its derivatives can be detected using UV detectors in chromatography systems at wavelengths such as 210 nm, 254 nm, and 275 nm. sielc.comsielc.comunimore.it For instance, in the analysis of traditional balsamic vinegars, 2-furoic acid was measured at a wavelength of 254 nm. unimore.it The specific wavelengths of maximum absorbance (λmax) are characteristic of the compound's electronic structure.

Infrared (IR) Spectroscopy

Chromatographic Separation Methods

Chromatographic techniques are essential for separating furan-2-carboxylate compounds from complex mixtures, allowing for their isolation and quantification.

While direct analysis of the potassium salt by GC-MS is not typical due to its low volatility, the corresponding ester derivatives of furan-2-carboxylic acid can be analyzed. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are identified based on their mass spectra. This method is highly effective for the analysis of volatile furan derivatives. bldpharm.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.org It operates by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column packed with an adsorbent material (the stationary phase). wikipedia.orgbiomedpharmajournal.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. wikipedia.org

For the analysis of furan-2-carboxylate compounds, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this mode, the stationary phase is nonpolar, and the mobile phase is a polar aqueous-organic mixture. Furan-2-carboxylic acid, the conjugate acid of this compound, can be effectively analyzed using simple RP-HPLC conditions. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric acid or formic acid added to control ionization and improve peak shape. sielc.comsielc.com

Several specific methods have been reported for the analysis of furan-2-carboxylic acid and related compounds. One method utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile and water (5/95) containing 0.1% phosphoric acid, with UV detection at 210 and 275 nm. sielc.com Another study on the analysis of furan derivatives in honey employed a reversed-phase column with a gradient elution. The mobile phase consisted of two solutions: (A) 1% aqueous acetic acid-acetonitrile (97:3, v/v) and (B) acetonitrile-water (50:50, v/v), with UV detection at 250 nm. researchgate.net To handle complex matrices like food samples, a solid-phase extraction (SPE) step may be used for sample clean-up prior to HPLC analysis. researchgate.net

The versatility of HPLC allows for its application in various contexts, from purity assessment in manufacturing to the analysis of biological and environmental samples. biomedpharmajournal.org Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC that uses columns with smaller particles and operates at much higher pressures, offers significantly faster analysis times and improved resolution. biomedpharmajournal.org

ParameterMethod 1Method 2Method 3
Analyte Furan-2-carboxylic acidFuran-2-carboxylic acid5-Hydroxymethylfuran-2-carboxylic acid & Furan-2-carboxylic acid
Column Newcrom R1 (Reverse Phase)Reversed-phase columnL-column2 ODS (C18)
Mobile Phase Isocratic: Acetonitrile/Water (5/95) with 0.1% Phosphoric AcidGradient: A: 1% Acetic Acid-Acetonitrile (97:3) B: Acetonitrile-Water (50:50)Isocratic: 10% Acetonitrile/Water with 0.2% Formic Acid
Flow Rate 1.0 mL/minNot specified1 mL/min
Detection UV at 210 nm and 275 nmUV at 250 nmUV at 245 nm
Reference sielc.com researchgate.net plos.org

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry to monitor the progress of chemical reactions. chemistryhall.comlibretexts.org It involves spotting a small quantity of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber with a suitable solvent or solvent mixture (the eluent), which moves up the plate via capillary action. chemistryhall.com Components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. libretexts.org

In the context of furan-2-carboxylate chemistry, TLC is routinely used to track the conversion of reactants to products. For instance, during the one-pot synthesis of hept-6-en-1-yl furan-2-carboxylate from furfural (B47365), TLC was employed to monitor the reaction's progress. mdpi.com Similarly, the hydrolysis of methyl 5-(4-nitrophenyl)furan-2-carboxylate to its corresponding carboxylic acid was followed by TLC using a dichloromethane-methanol (8:2) eluent, where the final product had a retention factor (Rf) of 0.17. mdpi.com The Rf value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org

Visualization of the separated spots on the TLC plate is commonly achieved by exposure to ultraviolet (UV) light, especially for UV-active compounds like those containing a furan ring. mdpi.comarkat-usa.org Alternatively, chemical staining agents, such as a permanganate (B83412) solution, can be used. arkat-usa.org By comparing the spot corresponding to the starting material with the new spot of the product, a chemist can qualitatively assess the reaction's advancement and determine when it is complete. researchgate.net

Reaction MonitoredStationary PhaseMobile Phase (Eluent)VisualizationReference
Synthesis of Hept-6-en-1-yl furan-2-carboxylateSilica GelEthyl acetate (B1210297): petroleum ether (for subsequent column)UV Light mdpi.com
Hydrolysis of methyl 5-(4-nitrophenyl)furan-2-carboxylateSilica Gel 60Dichloromethane–Methanol (8:2)Not specified mdpi.com
Carboxylation of furan-2-carboxylic acidSilica Gel 60 F254Not specifiedUV Light or Permanganate solution arkat-usa.org
Synthesis of 2-(furan-2-yl) quinoline-4-carboxylic acidSilica GelNot specifiedNot specified jchr.org

X-ray Diffraction Studies for Solid-State Structure Elucidation of Furan-2-Carboxylates and Related Salts

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.com It works by irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, which provides information about the electron density and, consequently, the atomic positions in the crystal lattice. azolifesciences.com This methodology is crucial for elucidating the solid-state structure of compounds like this compound and its analogs.

The single-crystal X-ray structure of this compound (KFA) reveals that the salt packs in a distinct layered structure. stanford.edu These layers are composed of two-dimensional sheets of potassium cations that are sandwiched between layers of the organic furan-2-carboxylate anions. stanford.edu This arrangement highlights the ionic interactions that govern the packing in the crystal lattice.

Studies on other furan-2-carboxylate salts provide further insight into the structural chemistry of this class of compounds. The crystal structures of hexaaquamagnesium furan-2,5-dicarboxylate (B1257723) and hexaaquanickel furan-2,5-dicarboxylate show extensive three-dimensional hydrogen-bonding networks. dtu.dk These networks form between the octahedrally coordinated metal-aqua complexes and the carboxylate anions, playing a dominant role in the crystal packing. dtu.dk Similarly, the crystal structure of 5-hydroxymethylfuran-2-carboxylic acid is stabilized by both conventional O—H⋯O hydrogen bonds and weaker C—H⋯O interactions. nih.gov The planarity of the furan ring relative to the carboxyl group is another common feature observed in these structures. nih.govresearchgate.net

CompoundCrystal SystemSpace GroupUnit Cell DimensionsKey Structural FeaturesReference
This compound (KFA) Not specifiedNot specifiedNot specifiedLayered structure with K⁺ ions between anion layers. stanford.edu
5-Hydroxymethylfuran-2-carboxylic acid OrthorhombicPca2₁a = 10.838 Å, b = 7.2601 Å, c = 15.526 ÅFuran ring is nearly coplanar with the carboxyl group; packing stabilized by O—H⋯O hydrogen bonding. nih.gov
Hexaaquamagnesium furan-2,5-dicarboxylate MonoclinicP2₁/na = 6.6577 Å, b = 11.231 Å, c = 18.579 Å, β = 90.999°Extensive three-dimensional hydrogen-bonding network. dtu.dk
Hexaaquanickel furan-2,5-dicarboxylate MonoclinicC2/ca = 11.2588 Å, b = 18.4255 Å, c = 6.5942 Å, β = 98.412°Extensive three-dimensional hydrogen-bonding network; planes of all anions are parallel. dtu.dk

Advanced Derivatization Strategies for Furan 2 Carboxylic Acid

Application of Chiral Derivatizing Reagents in Stereochemical Analysis

The stereochemical analysis of chiral molecules is fundamental in many areas of chemistry, particularly in pharmacology and materials science. While furan-2-carboxylic acid itself is an achiral molecule, it can be used as a reagent to react with chiral compounds, such as alcohols or amines. The application of chiral derivatizing agents (CDAs) is a powerful strategy for determining the enantiomeric composition and absolute configuration of these resulting chiral derivatives. wikipedia.orgresearchgate.net

The primary principle behind using CDAs is the conversion of a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Enantiomers possess identical physical properties (e.g., boiling point, solubility) and spectroscopic characteristics in an achiral environment, making them indistinguishable by common techniques like NMR spectroscopy or standard HPLC. wikipedia.org By reacting the enantiomeric mixture with a single, optically pure enantiomer of a CDA, two new diastereomeric compounds are formed. These diastereomers have distinct physical properties and can be differentiated and quantified using spectroscopic or chromatographic methods. wikipedia.orgresearchgate.net

Commonly used chiral derivatizing agents for this purpose include α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, α-methoxyphenylacetic acid (MPA), and 9-anthrylmethoxyacetic acid (9-AMA). dokumen.pub For instance, if furan-2-carboxylic acid is esterified with a racemic secondary alcohol, the resulting furan-2-carboxylate (B1237412) esters would be an enantiomeric mixture. To determine the enantiomeric excess of this product, it would need to be derivatized further. However, a more direct application involves using furan-2-carboxylic acid to determine the configuration of a chiral amine. The reaction forms a diastereomeric mixture of amides, which can then be analyzed.

The analysis is often performed using Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org The signals in the NMR spectrum corresponding to the different diastereomers will exhibit different chemical shifts, allowing for their integration and the determination of the enantiomeric ratio of the original chiral substance. This method, often referred to as the Mosher's method when using MTPA, provides critical information on optical purity. wikipedia.org While the use of chiral HPLC has become more widespread, derivatization remains a valuable and accessible tool for stereochemical analysis. wikipedia.org

Table 1: Examples of Chiral Derivatizing Agents (CDAs) and Their Applications

Chiral Derivatizing Agent (CDA)AbbreviationTypical SubstratesAnalytical MethodPrinciple
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA / Mosher's acidAlcohols, AminesNMR SpectroscopyForms diastereomeric esters or amides with distinct NMR chemical shifts. wikipedia.orgdokumen.pub
α-Methoxyphenylacetic acidMPAAlcohols, AminesNMR SpectroscopySimilar to Mosher's acid, used to form diastereomeric esters for NMR analysis. dokumen.pub
9-Anthrylmethoxyacetic acid9-AMAAlcohols, AminesNMR SpectroscopyUsed for determining the absolute configuration of mono- and polyfunctional compounds. dokumen.pub
Boc-phenylglycineBPGAlcohols, AminesNMR SpectroscopyAnother agent for creating diastereomers to be analyzed by NMR. dokumen.pub

Implementation of Positively Charged Derivatization for Enhanced Mass Spectrometry Detection

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive analytical technique, but the detection of certain compounds, including carboxylic acids, can be challenging due to poor ionization efficiency in commonly used modes like electrospray ionization (ESI). nih.govddtjournal.com To overcome this limitation, chemical derivatization strategies are employed to introduce a permanently charged or easily ionizable group into the analyte molecule, thereby significantly enhancing its detection signal. nih.govsci-hub.se

For carboxylic acids like furan-2-carboxylic acid, derivatization aims to attach a moiety with a quaternary ammonium (B1175870) or a basic tertiary amine group. nih.gov This "charge-tagging" approach ensures the derivative is pre-charged in solution, leading to efficient ionization in positive-ion ESI-MS. nih.gov This results in a substantial increase in sensitivity, with detection limits often reaching the low femtomole range. nih.gov

Several reagents have been developed for this purpose. A study on enhancing the detection of various carboxylic acids utilized 2-picolylamine (PA) as a derivatizing agent in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov This method increased the detection responses of the resulting derivatives by 9 to 158-fold compared to the underivatized acids. nih.gov Another approach uses novel reagents like N-alkyl-4-aminomethylpyridinum iodide (e.g., BAMP), which contain a quaternary amine, to derivatize carboxylic acids for analysis by capillary electrophoresis-mass spectrometry (CE-MS). nih.gov

A specific example involving a furan (B31954) derivative is the use of p-dimethylaminophenacyl bromide (DmPABr) for the in-depth profiling of carboxyl compounds in beverages. nih.gov This reagent reacts with the carboxylate group to form an ester with a dimethylamino group, which is readily protonated for enhanced positive-ion mode detection. The derivatization of furan-2-carboxylic acid with DmPABr has been shown to produce characteristic fragment ions in tandem mass spectrometry (MS/MS), aiding in its identification. nih.gov

Table 2: Reagents for Positively Charged Derivatization of Carboxylic Acids

Derivatizing ReagentAbbreviationTarget Functional GroupMechanism of EnhancementReported Enhancement
2-PicolylaminePACarboxylic AcidIntroduces a basic pyridine (B92270) nitrogen, which is easily protonated.9-158 fold increase in detection response. nih.gov
N-Butyl-4-aminomethylpyridinium iodideBAMPCarboxylic AcidIntroduces a permanently positively charged quaternary ammonium group.Enables detection at the picogram level. nih.gov
p-Dimethylaminophenacyl bromideDmPABrCarboxylic AcidIntroduces a tertiary amine (dimethylamino group) that is readily protonated.Allows for profiling of hundreds of potential carboxyl compounds. nih.gov

Chemical Derivatization for the Synthesis of Novel Furanic Intermediates

The chemical derivatization of furan-2-carboxylic acid is a cornerstone for the synthesis of a wide array of novel furanic intermediates, which are valuable in materials science, agrochemicals, and pharmaceuticals. nih.govrsc.org These transformations can target either the carboxylic acid functional group or the furan ring itself to build molecular complexity.

One significant strategy is the functionalization of the furan ring via cross-coupling reactions. For example, starting from methyl 5-bromofuran-2-carboxylate (an ester derivative of furan-2-carboxylic acid), Suzuki-Miyaura cross-coupling with a boronic acid, such as (4-nitrophenyl)boronic acid, can be performed. mdpi.com Subsequent hydrolysis of the ester group yields 5-substituted furan-2-carboxylic acids, like 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com This approach allows for the introduction of various aryl or alkyl groups at specific positions on the furan ring.

The carboxylic acid group is also a prime site for derivatization. Standard reactions such as esterification and amidation are commonly used to produce a variety of derivatives. For instance, the synthesis of peptide-containing derivatives of furan carboxylic acids has been explored for the development of new antifungal agents. nih.gov In a study focused on the natural product 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA), various amide and peptide derivatives were synthesized and showed significant inhibitory effects against plant pathogens like Botrytis cinerea. nih.gov These synthetic strategies highlight how modifying the carboxyl group can lead to compounds with enhanced biological activity.

Furthermore, furan-2-carboxylic acid and its derivatives are key starting materials for creating monomers used in the production of bio-based polymers. researchgate.net The dual functionality of substituted furan-2-carboxylic acids, such as 5-amino-furan-2-carboxylic acid, provides a versatile scaffold for diverse reactions, including nucleophilic substitutions at the amino group and electrophilic substitutions on the furan ring, leading to a wide range of chemical intermediates.

Table 3: Synthetic Derivatizations of Furan-2-Carboxylic Acid for Novel Intermediates

Starting MaterialReaction TypeReagentsProduct/IntermediateApplication Area
Methyl 5-bromofuran-2-carboxylateSuzuki-Miyaura Coupling(4-Nitrophenyl)boronic acid, Pd(PPh₃)₂Cl₂5-(4-Nitrophenyl)furan-2-carboxylic acidPharmaceutical intermediates mdpi.com
Furan-3-carboxylic acid derivativesAmidation / Peptide CouplingAmino acids/PeptidesPeptide-containing furan derivativesAgrochemicals (Fungicides) nih.gov
5-Amino-furan-2-carboxylic acidNucleophilic SubstitutionVarious electrophilesN-substituted amides or iminesHeterocyclic Chemistry
Furan-2-carboxylic acidEsterificationAlcoholsFuran-2-carboxylate estersChemical intermediates, plasticizers researchgate.net

Applications in Bio Based Chemical Production and Materials Science

Potassium Furan-2-Carboxylate (B1237412) as a Key Intermediate in Bio-based Platform Chemical Production

Potassium furan-2-carboxylate, also known as potassium 2-furoate, serves as a crucial intermediate in the production of valuable bio-based platform chemicals. mdpi.comresearchgate.net Platform chemicals are molecules derived from biomass that can be converted into a wide range of other chemicals and materials. mdpi.comresearchgate.net Furfural (B47365), produced from the hemicellulose component of lignocellulosic biomass, is a primary starting material. mdpi.commdpi.com

The conversion of furfural to furan-2-carboxylic acid is a key step, which can then be neutralized to form this compound. mdpi.comresearchgate.net One industrial method to produce furan-2-carboxylic acid involves the Cannizzaro disproportionation reaction of furfural in an aqueous sodium hydroxide (B78521) solution. nih.gov Another approach is the oxidation of furfural. nih.govrsc.org For instance, furfural can be oxidized to furoic acid using a cuprous chloride catalyst and tert-butyl hydroperoxide as an oxidant. mdpi.com The resulting furoic acid readily reacts with potassium carbonate to form this compound. mdpi.comresearchgate.net This salt is a stable intermediate that can be further processed to create other high-value chemicals. mdpi.comresearchgate.net

The significance of this compound lies in its position as a stepping stone from C5 sugars, found in hemicellulose, to advanced chemical products. This pathway offers a renewable alternative to petroleum-based feedstocks for the chemical industry. arkat-usa.org

Synthesis of Furan-2,5-Dicarboxylic Acid (FDCA) as a Renewable Monomer Precursor

Furan-2,5-dicarboxylic acid (FDCA) is a top-tier, bio-based building block identified by the U.S. Department of Energy for its potential to replace petroleum-derived terephthalic acid (PTA) in polymer production. wikipedia.orgmdpi.comacs.org this compound is a key precursor in several synthesis routes to FDCA. wikipedia.orgrsc.orgrsc.org

One notable method is the carbonate-promoted C–H carboxylation, where alkali furan-2-carboxylate salts are heated under a carbon dioxide atmosphere to produce furan-2,5-dicarboxylate (B1257723). rsc.orgrsc.org This process avoids the often difficult oxidation steps required in other routes. rsc.org Research has shown that using blends of potassium and cesium carbonates can lead to high yields of FDCA. rsc.org Specifically, a scalable process using a fixed-bed flow reactor for the carboxylation of potassium furoate has demonstrated an 89% isolated yield of pure FDCA. rsc.org

Another approach involves the Henkel reaction, which is the thermal disproportionation of alkali salts of aromatic carboxylates. rsc.org In this reaction, potassium 2-furoate, when heated in the presence of catalysts like cadmium iodide or zinc chloride, disproportionates to form furan (B31954) and dipotassium (B57713) 2,5-furandicarboxylate. rsc.org Studies have reported yields of up to 70–80% for dipotassium 2,5-furandicarboxylate by reacting potassium 2-furoate at temperatures between 250–300 °C under a nitrogen atmosphere. rsc.org It has also been discovered that this reaction can concurrently produce furan-2,4-dicarboxylic acid, another useful isomer. rsc.org

The conversion of this compound to FDCA is a critical step in creating a sustainable route from inedible biomass to high-performance polymers. rsc.org

Production of High-Performance Polyesters from FDCA

FDCA is a valuable monomer for producing bio-based polyesters, with poly(ethylene furanoate) (PEF) being a prominent example. acs.orgrsc.org PEF is positioned as a renewable substitute for the widely used petroleum-based poly(ethylene terephthalate) (PET). rsc.orgncsu.edu The structural similarities between FDCA and terephthalic acid allow for the production of polyesters with comparable and, in some cases, superior properties. ncsu.edumdpi.comrsc.org

The synthesis of these furanic polyesters can be achieved through methods like melt polymerization. mdpi.com For example, poly(butylene 2,5-furandicarboxylate) (PBF), synthesized from FDCA and 1,4-butanediol, exhibits good thermal stability and mechanical properties, with a melting point around 172 °C. ncsu.edu

The properties of FDCA-based polyesters can be tailored by using different diols or by creating copolymers. For instance, copolyesters of FDCA and adipic acid have been shown to be biodegradable. ncsu.edu The introduction of different substituent groups on the diol can also influence the thermal properties and crystallinity of the resulting polyester. ncsu.edu Research has shown that polyesters derived from 2,4-FDCA, an isomer produced alongside 2,5-FDCA from potassium furoate, also exhibit high thermal stability. rsc.org

The development of high-performance polyesters from FDCA derived from this compound represents a significant advancement in the field of sustainable materials. rsc.orgmdpi.com

Table 1: Thermal Properties of Selected FDCA-Based Polyesters

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) at 5% weight loss (°C)
Poly(ethylene 2,5-furandicarboxylate) (PEF)~85-90~210-220~350
Poly(butylene 2,5-furandicarboxylate) (PBF)~45-50~170-180~380
Poly(neopentyl glycol 2,5-furandicarboxylate) (PNF)70201-
Poly(ethylene 2,4-furandicarboxylate) (2,4-PEF)73Amorphous>350

Data compiled from various research findings for illustrative purposes. ncsu.edursc.org

Valorization of Lignocellulosic Biomass Through Furanic Derivatives

The conversion of lignocellulosic biomass, which is non-edible and abundant, into valuable chemicals is a cornerstone of the modern biorefinery concept. rsc.orgnih.govbohrium.com Lignocellulosic biomass is primarily composed of cellulose, hemicellulose, and lignin. mdpi.comresearchgate.net The hemicellulose fraction, rich in C5 sugars like xylose, can be processed to produce furfural. mdpi.comieabioenergy.com

This compound plays a key role in the value chain that starts with this raw biomass. The pathway from lignocellulose to furfural, then to furan-2-carboxylic acid, and subsequently to this compound, exemplifies the valorization process. mdpi.comresearchgate.net This intermediate can then be transformed into a variety of high-value furanic derivatives, most notably FDCA. rsc.orgrsc.org

This multi-step conversion process is a promising approach for producing high-quality biofuels and valuable chemicals from renewable resources. mdpi.comresearchgate.net The development of efficient catalytic systems, including the use of ionic liquids and biphasic systems, is crucial for improving the yields and economic viability of converting biomass into these furan derivatives. nih.govresearchgate.net By transforming low-value agricultural and forestry residues into high-performance polymers and other chemicals, the valorization of lignocellulosic biomass via intermediates like this compound contributes significantly to a more sustainable and circular economy. acs.orgrsc.org

Environmental and Biological Research Contexts of Furan 2 Carboxylates

Influence of Furan-2-Carboxylic Acids on Microbial Growth and Behavior

Furan-2-carboxylic acids, including furan-2-carboxylic acid (also known as 2-furoic acid) and its derivatives, have a multifaceted influence on microbial life. Research indicates that these compounds can act as both inhibitors of certain microbial behaviors and as viable carbon sources for other microorganisms.

Trace amounts of furan-2-carboxylic acid (FA) and 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) have been identified as potent inhibitors of bacterial swarming and swimming. plos.orgresearchgate.net These compounds were found in agar (B569324), a common solidifying agent for bacterial culture media, and their presence helps explain why a significant portion of environmental bacteria exist in a viable but non-culturable state on standard agar plates. plos.orgchemfaces.com Studies have shown that FA and 5-HMFA can inhibit the swarming of various environmental bacteria at very low concentrations, specifically 2.3 µg L⁻¹ (21 nmol L⁻¹) and 1.8 µg L⁻¹ (13 nmol L⁻¹), respectively. plos.orgresearchgate.net This inhibitory effect is thought to be related to the repression of extracellular polysaccharide production. plos.org For instance, a mixture of these two furan-2-carboxylic acids, when added back to washed agar, was able to repress the swarming motility of Escherichia coli K12 strain W3110. plos.orgresearchgate.net However, it is noteworthy that even at excessively high concentrations (e.g., 100 mg L⁻¹), these compounds did not inhibit the cell growth of the bacteria tested. plos.org

Conversely, for some microbes, furan-2-carboxylic acid is not an inhibitor but a nutrient. The soil bacterium Pseudomonas putida Fu1 can utilize 2-furoic acid as its sole source of carbon and energy for aerobic growth. wikipedia.orgebi.ac.uk In this organism, 2-furoic acid is metabolized to 2-oxoglutarate, which then enters central metabolic pathways. ebi.ac.uk Similarly, successive mutations in Escherichia coli have produced a strain capable of using both furan-2-carboxylic acid and thiophene-2-carboxylic acid as its only carbon and energy source. nih.gov

Furan-2-carboxylic acid also plays a crucial role as an intermediate in the microbial detoxification and degradation of furan (B31954) aldehydes like furfural (B47365). oup.com Furfural is a toxic compound formed during the high-temperature processing of lignocellulosic biomass. oup.comoup.com Many microorganisms have evolved defense mechanisms to convert toxic aldehydes into their less harmful acid forms. ebi.ac.uk For example, aerobic bacteria such as Cupriavidus basilensis HMF14 and Nocardia corallina can oxidize furfural to 2-furoic acid. wikipedia.orgoup.comaimspress.com This acid is then further metabolized. oup.comaimspress.com The degradation pathway in C. basilensis involves the conversion of 2,5-furandicarboxylic acid (FDCA) into 2-furoic acid, which is then processed through the Trudgill pathway. aimspress.com

Table 1: Effects of Furan-2-Carboxylic Acids on Various Microorganisms

CompoundMicroorganismObserved EffectConcentrationReference
Furan-2-carboxylic acid (FA)Environmental Bacteria (e.g., Pseudomonas collierea V5-G'5)Inhibition of swarming and swimming motility2.3 µg L⁻¹ (21 nmol L⁻¹) plos.org
5-Hydroxymethylfuran-2-carboxylic acid (5-HMFA)Environmental Bacteria (e.g., Pseudomonas collierea V5-G'5)Inhibition of swarming and swimming motility1.8 µg L⁻¹ (13 nmol L⁻¹) plos.org
Mixture of FA and 5-HMFAEscherichia coli K12 strain W3110Repression of swarming motilityEquivalent to concentrations in unwashed agar researchgate.net
Furan-2-carboxylic acidPseudomonas putidaUsed as sole source of carbon and energyNot specified wikipedia.org
Furan-2-carboxylic acidMutant Escherichia coliUsed as sole source of carbon and energyNot specified nih.gov
Furan-2-carboxylic acidNocardia corallinaProduct of furfural/furfuryl alcohol biotransformationNot specified wikipedia.org
Furan-2-carboxylic acidCupriavidus basilensis HMF14Intermediate in the degradation pathway of 5-HMFNot specified aimspress.com

General Environmental Degradation Studies of Carboxylate Compounds

Carboxylate compounds are widespread in the environment, originating from both natural and anthropogenic sources. Their environmental fate is largely determined by their chemical structure, which dictates their susceptibility to microbial degradation and other removal processes.

Microbial degradation is a primary pathway for the breakdown of many aromatic carboxylic acids. researchgate.net Soil bacteria, such as those from the genus Nocardia, are capable of degrading these compounds. oup.com The degradation process often involves the hydroxylation of the benzene (B151609) ring to form intermediates like catechol or protocatechuate, which are then cleaved by dioxygenase enzymes. researchgate.netoup.com For many complex aromatic pollutants, peripheral catabolic pathways convert them into a few central aromatic intermediates, such as benzoate, which are then funneled into primary metabolic routes like the β-ketoadipate pathway. researchgate.net The degradation of polycyclic aromatic hydrocarbons (PAHs) also frequently proceeds through the formation of carboxylate intermediates before ring fission. pjoes.com

Recent research into carboxylate-rich alicyclic molecules (CRAMs), which are considered stable components of dissolved organic matter in the environment, has provided further insight. Synthetic CRAM compounds were found to be completely stable during 8-month microbial incubation experiments in various aquatic settings, supporting the hypothesis of their environmental persistence. chemrxiv.org Likewise, perfluoroether carboxylic acids, a class of modern industrial compounds, show little evidence of degradation under natural environmental conditions and are considered highly persistent. nih.gov The enantiomeric composition of chiral carboxylates, such as the herbicide mecoprop, can also shift in the environment, indicating that microbial degradation can be stereoselective, with one enantiomer being degraded preferentially over the other. chimia.ch

Table 2: Environmental Degradation of Various Carboxylate Compounds

Compound ClassExample Compound(s)Primary Degradation PathwayEnvironmental Fate/PersistenceReference
Aromatic Carboxylic AcidsBenzoic acid, Phthalic acidMicrobial (e.g., by Nocardia spec.); ring cleavage via catechol or protocatechuateGenerally biodegradable oup.com
Alkylphenol Carboxylates (APECs)NP1EC, NP2ECSlow aerobic biodegradationMore persistent than parent compounds; accumulate in aqueous phase service.gov.uk
Aminopolycarboxylic Acids (APCAs)Nitrilotriacetate (NTA)Bacterial degradation (oxic and anoxic)Readily biodegradable nih.gov
Aminopolycarboxylic Acids (APCAs)Ethylenediaminetetraacetate (EDTA)Photodegradation of Fe(III) complexResistant to biodegradation nih.gov
Carboxylate-Rich Alicyclic Molecules (CRAMs)Synthetic CRAM standardsResistant to microbial degradationHighly stable and persistent in aquatic environments chemrxiv.org
Perfluoroether Carboxylic AcidsChloroperfluoropolyether carboxylates (Cl-PFPECAs)Resistant to degradationHighly persistent under natural conditions nih.gov
Chiral Carboxylic AcidsMecopropEnantioselective microbial degradation(S)-enantiomer preferentially degraded, leading to enrichment of (R)-enantiomer chimia.ch

Q & A

Q. What are the established synthesis methods for potassium furan-2-carboxylate, and how can purity be optimized?

this compound is synthesized via carboxylation of furan-2-carboxylic acid derivatives under high-temperature conditions. A common approach involves heating furan-2-carboxylate salts (e.g., cesium or potassium salts) with CO₂ in molten alkali carbonate mixtures (e.g., K₂CO₃/Cs₂CO₃) at 260°C to promote carboxylation . Purification requires recrystallization from polar aprotic solvents, followed by spectroscopic validation (e.g., NMR, FT-IR) and elemental analysis to confirm stoichiometry.

Q. Which analytical techniques are critical for characterizing this compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) using software suites like WinGX and ORTEP enables precise determination of bond lengths, angles, and crystal packing . Complementarily, FT-IR identifies carboxylate stretching vibrations (~1600 cm⁻¹), while ¹³C NMR confirms the furan ring’s electronic environment and carboxylate carbon resonance (~170 ppm) .

Q. What is the compound’s role in synthesizing 2,5-furandicarboxylic acid (FDCA)?

this compound acts as a precursor in FDCA production via carboxylation. Under molten salt conditions (260°C, CO₂ flow), the 5th position of the furan ring is deprotonated, enabling CO₂ insertion to form FDCA²⁻. Yields up to 76% are achievable with potassium-based salt mixtures, though side products (e.g., acetate, char) require chromatographic removal .

Q. How do reaction conditions influence selectivity in furan carboxylation?

Selectivity depends on alkali cation choice (e.g., Cs⁺ vs. K⁺) and molten salt fluidity. Potassium salts require additives (e.g., potassium acetate) to lower melting points, preventing decomposition above 200°C. Optimal CO₂ pressure (8 bar) and reactor design (bubble column) enhance gas-liquid contact, favoring FDCA over byproducts .

Q. What are common side reactions encountered during carboxylation, and how are they mitigated?

Side reactions include furan ring decomposition (char formation) and over-oxidation to acetate/malonate. Mitigation strategies include:

  • Using excess CO₂ to suppress oxidative pathways.
  • Incorporating radical scavengers (e.g., hydroquinone).
  • Optimizing residence time to minimize thermal degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective deprotonation at the furan 5th position?

Isotope exchange experiments confirm that the 5th position’s acidity is enhanced by electron-withdrawing effects of the carboxylate group. Deprotonation generates a carbanion intermediate, which reacts with CO₂ to form FDCA²⁻. Computational studies (DFT) suggest transition-state stabilization via alkali cation coordination .

Q. How can molten salt systems be engineered to improve FDCA yield and scalability?

Semi-molten mixtures (e.g., this compound + K₂CO₃ + potassium isobutyrate) reduce viscosity, enhancing mass transfer. Aspen simulations recommend bubble column reactors with CO₂ sparging at 260°C and 8 bar, achieving >75% conversion. Continuous-flow systems further minimize decomposition .

Q. What computational tools model the reaction pathways of this compound?

Density Functional Theory (DFT) predicts intermediates and activation energies for carboxylation steps. Molecular dynamics simulations model molten salt behavior, while Aspen Plus® optimizes reactor parameters (e.g., pressure, temperature) for industrial translation .

Q. Why do other alkali cations (e.g., Na⁺, Li⁺) fail to produce FDCA, and how is this limitation addressed?

Smaller alkali cations (Na⁺, Li⁺) form rigid, high-melting salts that impede CO₂ diffusion. Potassium’s larger ionic radius facilitates molten phase formation at lower temperatures. Blending K⁺ with bulky anions (e.g., isobutyrate) further lowers melting points, enabling viable FDCA synthesis .

Q. How should researchers resolve contradictions in reported FDCA yields across studies?

Discrepancies arise from variations in CO₂ purity, reactor geometry, and alkali salt ratios. Standardized protocols recommend:

  • Using >99.9% CO₂ to avoid O₂-induced side reactions.
  • Calibrating thermocouples to ensure precise temperature control (±2°C).
  • Reporting full carbon balances to account for char/volatile losses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.